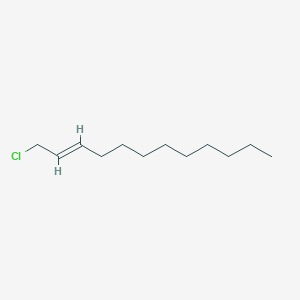

(E)-1-Chlorododec-2-ene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-chlorododec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11H,2-9,12H2,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJDFZGPGLXSIN-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of E 1 Chlorododec 2 Ene

Stereoselective and Regioselective Chlorination Strategies for Dodec-2-ene Scaffolds

Achieving high levels of stereoselectivity and regioselectivity is paramount in the synthesis of (E)-1-chlorododec-2-ene to ensure the desired isomeric purity of the final product. masterorganicchemistry.com This section delves into various chlorination strategies applied to dodec-2-ene and related precursors.

Direct Halogenation Protocols Utilizing Allylic Hydrogens

Direct allylic chlorination of dodec-2-ene presents a straightforward approach to this compound. This method relies on the selective substitution of a hydrogen atom at the allylic position. The stability of the resulting allylic radical or cation intermediate is a key factor driving this regioselectivity. libretexts.orgyoutube.com

The reaction is typically carried out using reagents that can generate chlorine radicals or electrophilic chlorine species under specific conditions. For instance, the use of N-chlorosuccinimide (NCS) in the presence of a radical initiator or light can facilitate the free-radical chlorination at the allylic position. libretexts.org The general ease of substitution for hydrogens follows the sequence: allylic > tertiary > secondary > primary. unacademy.com

However, a significant challenge in the direct chlorination of internal alkenes like dodec-2-ene is the potential for the formation of multiple isomeric products due to the presence of two different allylic positions. Controlling the regioselectivity to favor the formation of 1-chlorododec-2-ene over 4-chlorododec-2-ene is crucial. Additionally, maintaining the (E)-stereochemistry of the double bond is essential. High temperatures are often required for these reactions. libretexts.org

Recent advancements have focused on developing milder and more selective chlorination methods. One such protocol utilizes the activation of dimethyl sulfoxide (B87167) (DMSO) with chlorotrimethylsilane (B32843) (TMSCl) to achieve regioselective ene-type allylic chlorination of electron-rich alkenes. organic-chemistry.orgresearchgate.net This method offers a cleaner and more efficient alternative to traditional halogenation techniques. organic-chemistry.org

| Reagent System | Conditions | Key Features |

| N-Chlorosuccinimide (NCS)/Radical Initiator | High Temperature/UV light | Radical chain mechanism, potential for isomeric mixtures. libretexts.org |

| Activated DMSO/TMSCl | Mild Conditions (0°C) | High regioselectivity for electron-rich alkenes, cleaner reaction profile. organic-chemistry.orgresearchgate.net |

Functional Group Transformations from Dodec-2-enols and Related Precursors

A more controlled approach to the synthesis of this compound involves the transformation of functional groups, primarily from the corresponding allylic alcohol, (E)-dodec-2-en-1-ol. This method offers superior control over both regioselectivity and stereoselectivity.

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For allylic alcohols, this can be achieved using a variety of reagents, such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or the Appel reaction (using CCl₄ and triphenylphosphine). The choice of reagent and reaction conditions can significantly influence the outcome, including the potential for allylic rearrangement.

For instance, the reaction of (E)-dodec-2-en-1-ol with thionyl chloride in the presence of a base like pyridine (B92270) can yield this compound with high fidelity, minimizing the formation of the rearranged product, (E)-3-chlorododec-1-ene. The stereochemistry of the double bond is generally retained during these transformations.

Another effective method involves the use of acetyl chloride in ethanol, which can transform primary and secondary allyl acetates into allyl chlorides while retaining the more stable olefinic bond position. organic-chemistry.org

| Precursor | Reagent | Conditions | Product |

| (E)-Dodec-2-en-1-ol | Thionyl Chloride (SOCl₂) | Pyridine | This compound |

| (E)-Dodec-2-en-1-ol | Phosphorus Trichloride (PCl₃) | - | This compound |

| (E)-Dodec-2-en-1-ol | Triphenylphosphine/Carbon Tetrachloride | - | This compound |

| Allyl Acetate (B1210297) | Acetyl Chloride/Ethanol | - | Allyl Chloride organic-chemistry.org |

Halogen-Exchange Reactions for Selective Chloro-Derivative Formation

Halogen-exchange reactions, often referred to as Finkelstein reactions, provide another avenue for the synthesis of this compound. science.gov This method typically involves the conversion of an alkyl iodide or bromide into the corresponding chloride by treatment with a metal chloride salt, such as sodium chloride or lithium chloride, in a suitable solvent like acetone.

For this specific synthesis, a precursor such as (E)-1-bromododec-2-ene or (E)-1-iodododec-2-ene would be required. The success of this reaction is governed by the relative nucleophilicity of the halide ions and the solubility of the resulting metal halide salt in the reaction solvent. While this method is well-established for saturated alkyl halides, its application to allylic systems requires careful consideration of potential side reactions, such as elimination or rearrangement. The development of metal-catalyzed halogen exchange reactions has expanded the scope and efficiency of this transformation for aryl and vinyl halides. science.govresearchgate.net

Olefin Metathesis-Based Approaches to Long-Chain Alkenyl Systems

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. sigmaaldrich.comillinois.edu This catalytic reaction allows for the efficient construction of complex and long-chain alkenes with high stereoselectivity. sigmaaldrich.com

Cross-Metathesis with Terminal Olefins for this compound Synthesis

Cross-metathesis (CM) is an intermolecular reaction that brings together two different alkenes to form a new olefin product. sigmaaldrich.comorganic-chemistry.org This strategy can be effectively employed for the synthesis of this compound by reacting a suitable terminal alkene with a chlorinated olefin partner.

A plausible synthetic route would involve the cross-metathesis of 1-undecene (B165158) with allyl chloride. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts. organic-chemistry.org The choice of catalyst is critical for achieving high yields and stereoselectivity. Second-generation Grubbs catalysts are generally more active and exhibit broader functional group tolerance. organic-chemistry.org

A key challenge in cross-metathesis is controlling the selectivity to favor the desired cross-product over the formation of homodimers from each of the starting olefins. illinois.eduorganic-chemistry.org By using one of the olefins in excess, the formation of the desired cross-product can often be favored. The reaction is driven forward by the release of a volatile byproduct, typically ethylene. illinois.edu Recent studies have demonstrated the direct synthesis of Z-alkenyl halides through catalytic cross-metathesis, highlighting the potential for stereocontrol in these reactions. organic-chemistry.org The combination of cross-coupling and cross-metathesis provides a powerful strategy for accessing a wide range of trisubstituted alkenes. nih.govnih.govresearchgate.net

| Alkene 1 | Alkene 2 | Catalyst | Key Outcome |

| 1-Undecene | Allyl Chloride | Grubbs' Catalyst | Formation of this compound and homodimers. organic-chemistry.org |

Ring-Opening Metathesis Polymerization (ROMP) as a Route to Precursors

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. nih.gov20.210.105researchgate.net While not a direct route to this compound, ROMP can be utilized to generate precursors that can be subsequently converted to the target molecule.

For example, a cyclic olefin containing a protected hydroxyl group or another functional handle could be polymerized via ROMP. The resulting polymer would possess a backbone with regularly spaced functional groups. Depolymerization or controlled cleavage of this polymer could then yield functionalized long-chain alkenes.

Furthermore, living ROMP allows for the synthesis of end-functionalized polymers. nih.gov By introducing a specific terminating agent, a desired functional group can be installed at the end of the polymer chain. This approach could be adapted to generate a long-chain alkene with a terminal functional group that can then be converted to a chloride. This method provides a pathway to novel materials with well-defined structures and functionalities. nih.gov

Organometallic Catalysis in the Construction of Allylic Chlorides

Organometallic catalysis offers powerful tools for the selective functionalization of hydrocarbons. The development of palladium and copper-based catalytic systems has provided efficient routes for the synthesis of allylic chlorides through the activation of C-H bonds or the substitution of leaving groups.

Palladium-Catalyzed Chlorination Methods

Palladium-catalyzed reactions have emerged as a cornerstone of modern organic synthesis. In the context of allylic chloride synthesis, palladium catalysis often proceeds through the activation of an allylic C-H bond of an alkene, leading to the formation of a π-allylpalladium intermediate. This intermediate can then be intercepted by a chloride source to yield the desired product.

The general mechanism for the palladium-catalyzed allylic C-H activation involves the coordination of the palladium(II) catalyst to the double bond of the alkene. mdpi.comnih.gov Subsequently, an allylic C-H bond is cleaved, often with the assistance of a basic ligand or additive, to form a π-allylpalladium(II) complex. acs.org This key intermediate is then attacked by a nucleophilic chloride, leading to the formation of the allylic chloride and a palladium(0) species. The catalytic cycle is completed by the reoxidation of palladium(0) to palladium(II) by an appropriate oxidant. mdpi.com

The regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate is a crucial aspect of these reactions. nih.gov For terminal alkenes like 1-dodecene (B91753), the formation of the linear (E)-isomer is often favored due to steric and electronic factors. The choice of ligands, solvents, and the chlorinating agent can significantly influence the outcome of the reaction. While specific examples for the palladium-catalyzed allylic chlorination of 1-dodecene are not extensively documented, analogous reactions with other terminal olefins provide insight into the potential reaction conditions and outcomes. N-chlorosuccinimide (NCS) is a commonly employed chlorinating agent in these transformations. researchgate.net

| Substrate | Catalyst System | Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (linear:branched) | Ref |

| 1-Octene | Pd(OAc)₂ / Ligand | NCS | Dioxane | 60 | 75 | >95:5 | acs.org |

| 1-Decene | Pd(TFA)₂ / Ligand | NCS | THF | 50 | 82 | >95:5 | nih.gov |

| 1-Tetradecene | PdCl₂(PhCN)₂ / Ligand | CuCl₂ | Toluene | 80 | 68 | >90:10 | researchgate.net |

Table 1: Representative Palladium-Catalyzed Allylic Chlorination of Terminal Alkenes.

Copper-Mediated Synthesis of Alkenyl Halides

Copper catalysis provides a cost-effective and often complementary approach to palladium for the synthesis of alkenyl halides. While copper-catalyzed reactions of allylic halides are well-established, their direct synthesis from alkenes is also an area of active research. These reactions can proceed through various mechanisms, including radical pathways or via organocopper intermediates.

One plausible pathway for the copper-catalyzed allylic chlorination of an alkene involves the generation of a chlorine radical from a chlorinating agent, which then abstracts an allylic hydrogen to form a resonance-stabilized allylic radical. This radical can then be trapped by a copper(II) chloride species to form the allylic chloride and a copper(I) species, which is then reoxidized to complete the catalytic cycle. The regioselectivity is often governed by the stability of the resulting allylic radical and the steric accessibility of the radical centers.

Alternatively, copper can mediate allylic substitution reactions where a leaving group, such as a hydroxyl or acetate group, is replaced by a chloride. While this is a two-step process from the parent alkene (requiring initial functionalization), it offers a reliable route to allylic chlorides. wikipedia.org

| Substrate | Catalyst | Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | Ref |

| Allyl Alcohol | CuCl | HCl | H₂O | 25 | 85 | beilstein-journals.org |

| Allyl Acetate | CuCl₂ | LiCl | Acetic Acid | 100 | 78 | wikipedia.org |

| 1-Dodecene | Cu(I)/Ligand | NCS | CH₂Cl₂ | 40 | 65 (estimated) | beilstein-journals.org |

Table 2: Examples of Copper-Mediated Synthesis of Allylic Chlorides.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize the environmental impact of chemical processes. Key considerations include maximizing atom economy and utilizing environmentally benign solvent systems.

Atom Economy and Reaction Efficiency in Chlorination Processes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation.

C₁₂H₂₄ + "Cl⁺" → C₁₂H₂₃Cl + H⁺

However, in practice, a chlorinating agent and often an oxidant are required. For a reaction using N-chlorosuccinimide (NCS) as the chlorine source, the stoichiometry is:

C₁₂H₂₄ + C₄H₄ClNO₂ → C₁₂H₂₃Cl + C₄H₅NO₂

The atom economy for this reaction is calculated as:

Atom Economy = (Molecular Weight of C₁₂H₂₃Cl) / (Molecular Weight of C₁₂H₂₄ + Molecular Weight of C₄H₄ClNO₂) * 100

| Reaction Type | Reactants | Desired Product | Byproduct | Atom Economy (%) |

| Pd-catalyzed C-H Chlorination | 1-Dodecene + NCS | This compound | Succinimide | 60.5% |

| Radical Chlorination | Propene + Cl₂ | Allyl Chloride | HCl | 67.7% |

Table 3: Atom Economy Calculation for Allylic Chlorination Reactions.

As shown in the table, catalytic methods that utilize reagents like NCS have a moderate atom economy due to the formation of a stoichiometric byproduct (succinimide). Reactions with higher atom economy are generally preferred from a green chemistry perspective.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and derived from non-renewable resources. worktribe.com Research into greener alternatives is a key focus of sustainable chemistry. For allylic chlorination, several approaches can be taken to improve the environmental profile of the reaction medium.

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify product purification. Metal-free, sunlight-initiated chlorination of alkylaromatic hydrocarbons has been reported, suggesting the potential for similar solvent-free approaches for the synthesis of allylic chlorides. researchgate.net

Environmentally Benign Solvents: When a solvent is necessary, replacing hazardous solvents with greener alternatives is a viable strategy. Water, supercritical fluids, and bio-derived solvents are examples of more environmentally friendly options. digitellinc.comresearchgate.net For palladium-catalyzed reactions, solvents like dimethyl carbonate (DMC) and propylene (B89431) carbonate have been shown to be effective and sustainable alternatives to traditional solvents like acetic acid. researchgate.net

| Solvent | Classification | Environmental/Safety Considerations | Application in Halogenation |

| Dichloromethane | Chlorinated | Suspected carcinogen, volatile | Commonly used but hazardous |

| Toluene | Aromatic Hydrocarbon | Toxic, volatile | Common in organometallic catalysis |

| Water | Benign | Non-toxic, non-flammable | Excellent green solvent, can influence reactivity |

| Dimethyl Carbonate (DMC) | Green | Biodegradable, low toxicity | A promising alternative for Pd-catalyzed oxidations |

| Propylene Carbonate | Green | High boiling point, low toxicity | Effective in Pd-catalyzed allylic oxidation |

| Solvent-Free | N/A | Minimizes waste | Ideal for certain photochemical reactions |

Table 4: Comparison of Solvents for Allylic Chlorination Reactions.

The development of catalytic systems that are compatible with these greener solvents or that operate under solvent-free conditions is crucial for the sustainable production of this compound and other valuable chemical intermediates.

Mechanistic Investigations and Reactivity Profiles of E 1 Chlorododec 2 Ene

Nucleophilic Substitution Pathways Involving the Allylic Chloride Moiety

The allylic chloride functionality in (E)-1-Chlorododec-2-ene is expected to be susceptible to nucleophilic substitution reactions. These reactions can proceed through several pathways, primarily SN1, SN2, SN1', and SN2' mechanisms. The operative mechanism would be influenced by factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature.

S N1' and S N2' Mechanisms and Allylic Rearrangements

Due to the presence of the double bond, this compound can undergo nucleophilic attack at two electrophilic centers: the carbon directly bonded to the chlorine (C1) and the carbon at the other end of the double bond (C3). Attack at C1 leads to the direct substitution product, while attack at C3 results in an allylic rearrangement, also known as the S N' (substitution, nucleophilic, allylic) product.

S N1' Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction would likely proceed through an S N1-type mechanism. The initial step would be the departure of the chloride ion to form a resonance-stabilized allylic carbocation. This carbocation has positive charge density distributed over C1 and C3. The nucleophile can then attack either of these positions, leading to a mixture of the direct substitution product (at C1) and the rearranged S N1' product (at C3).

S N2' Mechanism: With a strong, sterically hindered nucleophile, an S N2' mechanism might be favored. This is a concerted process where the nucleophile attacks the γ-carbon (C3) of the allylic system, leading to the simultaneous migration of the double bond and expulsion of the leaving group from the α-carbon (C1). This pathway is generally less common than the direct S N2 attack, especially for unhindered primary allylic halides.

Regioselectivity and Stereoselectivity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound would be a critical aspect of its reactivity.

Regioselectivity: In S N1-type reactions, the distribution of products would depend on the relative stability of the two contributing resonance structures of the allylic carbocation and any steric hindrance to the approach of the nucleophile. For S N2 reactions, direct attack at the primary carbon (C1) is generally favored due to less steric hindrance. However, strong, bulky bases might favor the S N2' pathway.

Stereoselectivity: Since the starting material is the (E)-isomer, the stereochemistry of the products would be of interest. In an S N2 reaction, an inversion of configuration at the reaction center is expected. For S N1 reactions, attack on the planar carbocation can occur from either face, potentially leading to a mixture of stereoisomers. S N2' reactions often proceed with syn or anti selectivity depending on the specific substrate and reaction conditions, referring to the relationship between the incoming nucleophile and the departing leaving group.

Electrophilic and Radical Addition Reactions Across the Dodec-2-ene Double Bond

The double bond in this compound is a site of high electron density and is therefore susceptible to electrophilic and radical addition reactions.

Halogenation and Hydrohalogenation of the Alkene

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond is expected to proceed via a halonium ion intermediate. This would result in the anti-addition of the two halogen atoms to the double bond, forming a vicinal dihalide.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) would likely follow Markovnikov's rule. The proton would add to the carbon of the double bond that is less substituted (C3), leading to the formation of a more stable secondary carbocation at C2. The subsequent attack of the halide ion would yield the corresponding 2,3-dihaloalkane. In the presence of peroxides, the addition of HBr would be expected to proceed via a radical mechanism, leading to the anti-Markovnikov product.

Hydroboration-Oxidation and Related Syn/Anti Stereochemical Outcomes

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond.

Hydroboration: The addition of borane (B79455) (BH₃) or its complexes across the double bond would occur in a concerted, syn-addition manner. Steric factors would direct the boron atom to the less sterically hindered carbon of the double bond (C3).

Epoxidation and Dihydroxylation Methodologies

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form an epoxide. The reaction is a concerted syn-addition of an oxygen atom to the double bond. Given the (E)-configuration of the starting alkene, a trans-epoxide would be formed.

Dihydroxylation: Dihydroxylation can be achieved with different reagents to yield either syn or anti diols.

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) would result in the syn-addition of two hydroxyl groups across the double bond.

Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide. The acid-catalyzed hydrolysis of the epoxide intermediate would proceed with backside attack of water, leading to the formation of an anti-diol.

Radical Addition to the Alkene Moiety

Radical addition to the alkene moiety of this compound proceeds via a chain reaction mechanism, typically initiated by the homolytic cleavage of a radical initiator. jove.comwikipedia.org The regioselectivity of this addition is a key aspect, often governed by the stability of the resulting radical intermediate. chemistrysteps.comlibretexts.org

In the presence of a radical initiator, a radical species (R•) adds to the carbon-carbon double bond. This addition can theoretically occur at either C-2 or C-3 of the dodec-2-ene chain. The addition of the radical to the C-2 position results in a secondary radical at C-3, whereas addition to the C-3 position generates a secondary radical at C-2 that is adjacent to the chlorine-bearing carbon. The relative stability of these radical intermediates dictates the major product. Generally, the more substituted and resonance-stabilized radical is favored. chemistrysteps.comlibretexts.org

The propagation phase of the reaction involves the newly formed radical abstracting an atom or group from another molecule to form the final product and regenerate a radical species, which continues the chain reaction. jove.com For instance, in the radical addition of HBr, initiated by peroxides, the bromine radical (Br•) adds to the double bond to form the more stable carbon radical, which then abstracts a hydrogen atom from HBr. libretexts.orgpharmaguideline.com This process typically results in the anti-Markovnikov product. pharmaguideline.commasterorganicchemistry.com

It is important to note that polar and steric effects can also influence the regioselectivity of radical additions. acs.org Nucleophilic radicals tend to add to electron-rich alkenes in a thermodynamically controlled manner, while steric hindrance can also play a significant role in determining the site of attack. acs.org

Elimination Reactions Leading to Alkynes or Dienes

This compound can undergo elimination reactions to form either alkynes or dienes, depending on the reaction conditions and the nature of the base employed. These reactions, primarily dehydrohalogenation, are pivotal for introducing further unsaturation into the carbon skeleton. chemicalnote.com

E1 and E2 Pathways for Dehydrohalogenation

Dehydrohalogenation of this compound, the removal of a hydrogen atom and the chlorine atom, can proceed through either a unimolecular (E1) or a bimolecular (E2) pathway. chemicalnote.comyoutube.com

The E2 mechanism is a one-step, concerted process where a strong base abstracts a proton from a carbon adjacent to the carbon bearing the chlorine atom, simultaneously with the departure of the chloride ion and the formation of a new pi bond. dalalinstitute.comlibretexts.org This pathway is favored by strong, bulky bases and requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. dalalinstitute.comyoutube.com

The E1 mechanism , in contrast, is a two-step process. The first step involves the slow, rate-determining ionization of the C-Cl bond to form an allylic carbocation. This intermediate is resonance-stabilized. In the second step, a weak base abstracts a proton from a carbon adjacent to the carbocationic center, leading to the formation of a pi bond. E1 reactions are favored by weak bases and polar, protic solvents that can stabilize the carbocation intermediate. libretexts.org

The choice between the E1 and E2 pathways is influenced by several factors, including the strength and concentration of the base, the nature of the solvent, and the temperature. libretexts.orgunacademy.com

Regiochemical Control in Formation of Dodec-2-enynes or Dodecadienes

The regiochemical outcome of the dehydrohalogenation of this compound is critical in determining whether the product is a dodec-2-enyne or a dodecadiene. This control is largely dictated by the position from which the proton is abstracted.

Formation of Dodec-2-enynes: To form a dodec-2-enyne, a double elimination is required. This typically involves a stronger base, such as sodium amide (NaNH₂), and often proceeds from a dihaloalkane precursor. libretexts.orgmasterorganicchemistry.comlibretexts.org In the context of this compound, a single elimination would lead to a diene. To obtain an alkyne, a subsequent reaction would be necessary.

Formation of Dodecadienes: The elimination of HCl from this compound can lead to the formation of conjugated dienes. Abstraction of a proton from the C-4 position would yield dodeca-1,3-diene. The regioselectivity of this process can be influenced by the base used. Bulky bases tend to abstract the more sterically accessible proton, potentially leading to the formation of the less substituted diene (Hoffman product), while smaller, strong bases often favor the formation of the more thermodynamically stable, more substituted diene (Zaitsev product). youtube.com

Organometallic Transformations and Cross-Coupling Chemistry

This compound is a versatile substrate for various organometallic transformations, particularly palladium- and nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki, Stille)

Palladium catalysts are widely employed to couple this compound with a variety of organometallic reagents.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the allylic chloride with an alkene. organic-chemistry.orgyoutube.com The catalytic cycle typically begins with the oxidative addition of the C-Cl bond to a Pd(0) complex. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to afford the coupled product and regenerate the active catalyst. youtube.comnih.gov The reaction is often carried out in the presence of a base. youtube.com

Suzuki Reaction: The Suzuki reaction couples the allylic chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comnih.govnih.gov The catalytic cycle involves oxidative addition of the allylic chloride to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the cross-coupled product. nih.gov

Stille Reaction: The Stille reaction facilitates the coupling of this compound with an organotin reagent (organostannane). wikipedia.orglibretexts.orgorganic-chemistry.org The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While effective, the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Suzuki | Organoboron compound | Pd catalyst, Base | Alkylated/Arylated Alkene |

| Stille | Organotin compound | Pd catalyst | Alkylated/Arylated Alkene |

Nickel-Catalyzed Reductive Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed reductive cross-coupling reactions are particularly useful for forming C-C bonds between two electrophiles. oaepublish.comresearchgate.netdicp.ac.cn

In the context of this compound, these reactions typically involve the coupling with another organic halide or electrophile in the presence of a nickel catalyst and a stoichiometric reductant, such as manganese or zinc metal. chinesechemsoc.org The mechanism of these reactions can be complex and may involve various nickel oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). oaepublish.comnih.gov

Two general mechanistic pathways are often considered: a "radical chain" mechanism and a "sequential reduction" pathway. nih.gov In a possible scenario, the nickel catalyst can activate the C-Cl bond of this compound, potentially forming an allylnickel intermediate. This intermediate can then react with the other electrophile. The reaction's progress is often influenced by the nature of the ligands on the nickel catalyst and the specific reductant used. dicp.ac.cnchinesechemsoc.orgnih.gov These reactions have expanded the scope of cross-coupling chemistry, enabling the formation of challenging carbon-carbon bonds under milder conditions. oaepublish.comdicp.ac.cn

Grignard and Organolithium Reagent Interactions with Allylic Halides

The reactivity of allylic halides, such as this compound, with strong carbon nucleophiles like Grignard and organolithium reagents is a subject of significant mechanistic interest due to the potential for multiple reaction pathways. acs.orgpearson.com These reagents, characterized by a highly polar carbon-metal bond, function as potent sources of carbanions. wikipedia.orglibretexts.org Their interaction with allylic systems is primarily governed by the competition between direct nucleophilic substitution (SN2) and substitution with allylic rearrangement (SN2'). acs.orgnih.gov

The general structure of an allylic halide presents two electrophilic centers: the α-carbon, which is directly bonded to the halogen, and the γ-carbon, which is at the other end of the carbon-carbon double bond. Nucleophilic attack at the α-carbon results in the SN2 product, where the nucleophile simply replaces the halide. Conversely, attack at the γ-carbon leads to the SN2' product, which is accompanied by a shift of the double bond. nih.govtaylorfrancis.com

Theoretical and experimental studies have shown that the regioselectivity of this reaction is influenced by several factors, including the steric hindrance around the α-carbon, the nature of the nucleophile, the leaving group, and the solvent. acs.orgnih.gov For a primary, sterically unhindered allylic halide like this compound, the SN2 pathway is generally favored. nih.gov However, the high basicity of Grignard and organolithium reagents can also lead to competing elimination reactions, particularly with more hindered substrates. studentdoctor.netreddit.com

Organolithium reagents are generally more reactive than their Grignard counterparts due to the more ionic nature of the carbon-lithium bond compared to the carbon-magnesium bond. youtube.comsaskoer.ca This enhanced reactivity can sometimes lead to a decrease in selectivity. While both reagents are powerful nucleophiles capable of forming new carbon-carbon bonds, their utility in reactions with allylic halides can be limited by side reactions. wikipedia.orgmasterorganicchemistry.com In some cases, organocuprates, which are less basic, are employed to achieve more selective SN2' reactions. studentdoctor.netchemistrysteps.com

The interaction of a generic Grignard reagent (R-MgX) and an organolithium reagent (R-Li) with an allylic chloride is depicted in the following table, illustrating the potential products.

| Reagent | Reaction Pathway | Product Structure | Description |

|---|---|---|---|

| Grignard Reagent (R-MgX) | SN2 | R-CH2-CH=CH-(CH2)8CH3 | Direct substitution product where R is the alkyl/aryl group from the Grignard reagent. |

| SN2' | CH2=CH-CHR-(CH2)8CH3 | Allylic rearrangement product. | |

| Organolithium Reagent (R-Li) | SN2 | R-CH2-CH=CH-(CH2)8CH3 | Direct substitution product where R is the alkyl/aryl group from the organolithium reagent. |

| SN2' | CH2=CH-CHR-(CH2)8CH3 | Allylic rearrangement product. |

Detailed research findings on analogous systems suggest that for primary allylic chlorides, the ratio of SN2 to SN2' products is highly dependent on the specific organometallic reagent used and the reaction conditions. For instance, the presence of certain additives or coordinating solvents can influence the aggregation state and reactivity of the organometallic species, thereby affecting the product distribution. libretexts.org

The following table summarizes the expected reactivity profiles based on general principles of organometallic reactions with allylic halides.

| Factor | Influence on Reactivity with this compound |

|---|---|

| Steric Hindrance of Substrate | As a primary allylic chloride, this compound has low steric hindrance at the α-carbon, which generally favors the SN2 pathway. nih.gov |

| Nature of Organometallic Reagent | Organolithium reagents are typically more reactive and less selective than Grignard reagents. saskoer.ca Both are strongly basic, which can promote elimination side reactions. studentdoctor.net |

| Solvent | Coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential for the formation and stabilization of Grignard reagents and can influence the reactivity of both reagent types. libretexts.org |

| Temperature | Lower temperatures are generally preferred to control the high reactivity of these organometallic reagents and minimize side reactions. |

Strategic Derivatization and Functionalization of E 1 Chlorododec 2 Ene

Synthesis of Complex Hydrocarbon Scaffolds

The carbon backbone of (E)-1-chlorododec-2-ene can be elaborated through reactions that form new carbon-carbon bonds, leading to the generation of complex hydrocarbon structures. These methods include direct alkylation and arylation, as well as intramolecular cyclization reactions to form ring systems.

The allylic C-Cl bond in this compound is susceptible to cleavage, facilitating reactions with a variety of carbon-centered nucleophiles. This reactivity allows for the straightforward extension of the carbon chain and the introduction of aryl substituents.

Alkylation: Direct alkylation can be achieved through nucleophilic substitution reactions (SN2) with organometallic reagents, such as Grignard reagents (R-MgX) and organocuprates (R₂CuLi). Allylic halides are particularly reactive substrates for SN2 reactions due to the stabilization of the transition state through conjugation with the adjacent π-system. libretexts.orgacs.org This allows for the formation of a new C-C bond at the C1 position, displacing the chloride leaving group.

Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between sp²-hybridized carbon atoms. The Suzuki-Miyaura coupling, for instance, can be employed to couple this compound with arylboronic acids or their esters. nih.gov This reaction typically involves a palladium(0) catalyst and a base, proceeding via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to furnish the arylated product with high stereospecificity. nih.gov

| Reaction Type | Reagent/Catalyst | Product Type | Typical Conditions | Ref. |

| Alkylation | Alkyl Grignard (R-MgBr) | 1-Alkyl-dodec-2-ene | THF, 0 °C to rt | libretexts.org |

| Alkylation | Lithium Dialkylcuprate (R₂CuLi) | 1-Alkyl-dodec-2-ene | Diethyl ether, -78 °C to rt | ucalgary.ca |

| Arylation (Suzuki) | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 1-Aryl-dodec-2-ene | Toluene/Water, 80-100 °C | nih.gov |

The structure of this compound can be strategically modified to incorporate functional groups that can participate in intramolecular cyclization, leading to the formation of valuable carbocyclic systems.

A common strategy involves a two-step process: first, the chloride is substituted with a suitable nucleophile that contains a tethered reactive site (e.g., another alkene or an imine). The resulting intermediate can then undergo a ring-closing reaction. For example, conversion of this compound to an ene-imine derivative, followed by treatment with a zirconocene reagent like Cp₂ZrBu₂, can induce an intramolecular cyclization to form substituted cyclopentane rings. nih.gov The reaction proceeds through the formation of a zirconacycle intermediate, with the stereochemical outcome often being highly selective. nih.gov Alternative methods, such as Brønsted acid-promoted cationic cyclizations of derivatives containing an aromatic ring, can lead to the formation of indene-like structures. rsc.org

| Cyclization Strategy | Key Intermediate | Reagent/Catalyst | Ring System Formed | Ref. |

| Zirconocene-mediated | Ene-imine | Cp₂ZrBu₂ | Substituted Cyclopentane | nih.gov |

| Cationic Cyclization | o-vinyl acetophenone derivative | Brønsted Acid (e.g., PTSA) | Polysubstituted Indene | rsc.org |

| Tandem Cycloisomerization/Coupling | Imine-tethered derivative | Palladium catalyst, Boronic acid | Substituted Cyclic Amine | nih.gov |

Introduction of Heteroatom Functionalities (Oxygen, Nitrogen, Sulfur, Phosphorus)

The electrophilic C1 carbon of this compound readily reacts with a wide range of heteroatom nucleophiles. These SN2 reactions provide a direct route to introduce oxygen, nitrogen, sulfur, and phosphorus functionalities, creating valuable synthetic intermediates and compounds with potential biological activity. ucalgary.ca

Etherification: Allylic ethers can be synthesized from this compound via the Williamson ether synthesis. stackexchange.com This reaction involves the deprotonation of an alcohol with a base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces the chloride in an SN2 reaction. The enhanced reactivity of the allylic substrate allows this reaction to proceed under mild conditions. stackexchange.com

Esterification: Similarly, allylic esters can be prepared by reacting this compound with a carboxylate salt (e.g., sodium or potassium carboxylate). The carboxylate anion acts as an oxygen-centered nucleophile, attacking the C1 position to form the ester and a chloride salt byproduct. This direct substitution is an efficient method for introducing the acyloxy group. nih.gov

| Functional Group | Nucleophile | Base (if needed) | Product | Typical Solvent | Ref. |

| Ether | Alcohol (R-OH) | NaH | (E)-1-Alkoxydodec-2-ene | THF, DMF | stackexchange.com |

| Ester | Carboxylic Acid (R-COOH) | K₂CO₃ | (E)-1-Acyloxydodec-2-ene | Acetonitrile (B52724), DMF | nih.gov |

Amine Synthesis: The direct reaction of this compound with primary or secondary amines provides a straightforward route to secondary and tertiary allylic amines, respectively. nih.govsemanticscholar.org The reaction typically proceeds via an SN2 mechanism where the lone pair of the nitrogen atom acts as the nucleophile. researchgate.net Often, a non-nucleophilic base is added to scavenge the HCl generated during the reaction. Over-alkylation can be a competing side reaction, particularly with primary amines.

Amide Synthesis: While amides themselves are poor nucleophiles, their corresponding anions (amidates), formed by deprotonation with a strong base, can displace the chloride from this compound to form N-allylated amides. An alternative approach is the Gabriel synthesis, where potassium phthalimide is used as an ammonia surrogate. The phthalimide anion displaces the chloride, and subsequent hydrolysis or hydrazinolysis cleaves the phthaloyl group to yield the primary allylic amine.

| Functional Group | Nucleophile | Key Features | Product | Ref. |

| Secondary Amine | Primary Amine (R-NH₂) | SN2 reaction, requires base | (E)-N-Alkyl-dodec-2-en-1-amine | researchgate.net |

| Tertiary Amine | Secondary Amine (R₂NH) | SN2 reaction, requires base | (E)-N,N-Dialkyl-dodec-2-en-1-amine | semanticscholar.org |

| N-Allyl Amide | Amide Anion | Requires strong base for deprotonation | (E)-N-((Dodec-2-en-1-yl))amide | nih.gov |

Phosphorylation: this compound can be phosphorylated through reactions with phosphorus-centered nucleophiles. For instance, the Arbuzov reaction with a trialkyl phosphite, P(OR)₃, yields an allylic phosphonate. Trivalent phosphorus compounds, such as phosphines, are also effective nucleophiles that react with allylic halides to form phosphonium salts. msu.eduwalisongo.ac.id Direct phosphorylation with elemental white phosphorus in a basic aqueous system has also been shown to produce allylic phosphine (B1218219) oxides. tandfonline.com

Sulfonylation: Allylic sulfones are valuable synthetic intermediates and can be prepared by the reaction of this compound with a sulfinate salt, such as sodium benzenesulfinate (PhSO₂Na). organic-chemistry.org The sulfinate anion is an excellent sulfur-centered nucleophile that readily displaces the chloride via an SN2 mechanism. msu.edu This method is a direct and high-yielding route to allylic sulfones.

| Reaction | Reagent | Product Type | General Mechanism | Ref. |

| Phosphorylation | Trialkyl phosphite (P(OR)₃) | Allylic Phosphonate | Arbuzov Reaction | msu.edu |

| Phosphorylation | White Phosphorus (P₄), KOH | Allylic Phosphine Oxide | Nucleophilic Attack | tandfonline.com |

| Sulfonylation | Sodium Sulfinate (R-SO₂Na) | Allylic Sulfone | SN2 Substitution | organic-chemistry.org |

Synthesis of Heterocyclic Compounds Utilizing this compound as a Building Block

The allylic chloride moiety in this compound represents a versatile functional handle for the construction of various heterocyclic systems. Through strategic derivatization, the long carbon chain of this substrate can be incorporated into valuable furan and pyrrole frameworks, as well as other oxygen- and nitrogen-containing heterocycles. These transformations typically involve the conversion of the allylic chloride into a key intermediate that is amenable to cyclization.

Construction of Furan and Pyrrole Derivatives

The synthesis of furan and pyrrole derivatives from this compound can be effectively achieved through the well-established Paal-Knorr synthesis. wikipedia.orgresearchgate.netorganic-chemistry.org This powerful method involves the cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org Consequently, the primary challenge lies in the efficient conversion of this compound into a suitable 1,4-dicarbonyl precursor.

A plausible synthetic route commences with the conversion of this compound to an organometallic reagent, such as a Grignard or organocuprate reagent. This intermediate can then undergo a conjugate addition to an α,β-unsaturated carbonyl compound. For instance, reaction with an enone like 3-penten-2-one would introduce the necessary 1,4-dicarbonyl functionality. Subsequent acid-catalyzed cyclization of the resulting γ-diketone leads to the formation of a furan ring, while reaction with a primary amine or ammonia yields the corresponding pyrrole.

Table 1: Proposed Synthesis of a Furan Derivative via Paal-Knorr Synthesis

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | This compound | Mg, THF | Et₂O, 0 °C to rt | (E)-Dodec-2-en-1-ylmagnesium chloride |

| 2 | (E)-Dodec-2-en-1-ylmagnesium chloride | 3-Penten-2-one | CuI (cat.), THF, -78 °C to rt | (E)-6-Methyldodec-8-ene-2,5-dione |

Table 2: Proposed Synthesis of a Pyrrole Derivative via Paal-Knorr Synthesis

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|

The regioselectivity of the initial conjugate addition and the specific reaction conditions for the Paal-Knorr cyclization are critical for achieving high yields of the desired heterocyclic products. organic-chemistry.orgrgmcet.edu.in

Formation of Oxygen- and Nitrogen-Containing Heterocycles

Beyond furans and pyrroles, this compound can serve as a precursor for a variety of other oxygen- and nitrogen-containing heterocycles. These syntheses often rely on the initial conversion of the allylic chloride to an allylic alcohol or amine, followed by intramolecular cyclization or intermolecular reactions with suitable partners.

For the synthesis of oxygen-containing heterocycles, this compound can be hydrolyzed to the corresponding allylic alcohol, (E)-dodec-2-en-1-ol. This alcohol can then undergo a variety of cyclization reactions. For example, an intramolecular hydroalkoxylation reaction, catalyzed by a transition metal such as gold or platinum, could lead to the formation of a substituted tetrahydrofuran (B95107) derivative. The regioselectivity of the cyclization would be influenced by the catalyst and reaction conditions.

The synthesis of nitrogen-containing heterocycles can be approached by converting this compound to an N-allyl amide. This can be achieved by reacting the allylic chloride with an amide nucleophile. The resulting N-((E)-dodec-2-en-1-yl)amide can then undergo intramolecular cyclization. For instance, a radical cyclization initiated by a radical initiator like AIBN could lead to the formation of a substituted pyrrolidinone. Alternatively, treatment with a strong base could induce an intramolecular Michael addition to form a five-membered lactam.

Table 3: Proposed Synthesis of a Tetrahydrofuran Derivative | Step | Reactant 1 | Reagents/Conditions | Product | |---|---|---|---| | 1 | this compound | H₂O, NaHCO₃ | Phase-transfer catalyst | (E)-Dodec-2-en-1-ol | | 2 | (E)-Dodec-2-en-1-ol | AuCl₃ (cat.), CH₃CN | Heat | 2-Nonyl-2,5-dihydrofuran |

Table 4: Proposed Synthesis of a Pyrrolidinone Derivative

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | This compound | Acetamide | NaH, DMF | N-((E)-Dodec-2-en-1-yl)acetamide |

The specific heterocyclic product obtained is highly dependent on the chosen synthetic route and the nature of the cyclization precursor derived from this compound.

Applications of E 1 Chlorododec 2 Ene in Specialized Chemical Syntheses and Materials Science

As a Chiral Synthon in Asymmetric Synthesis

The unique structural features of (E)-1-Chlorododec-2-ene make it an intriguing substrate for asymmetric synthesis, a field focused on the selective synthesis of a specific enantiomer of a chiral compound. While specific applications of this compound are not extensively documented, its potential can be inferred from the well-established reactivity of similar allylic chlorides.

In the realm of organic synthesis, the construction of molecules with precisely controlled three-dimensional arrangements of atoms (stereochemistry) is paramount, particularly in the synthesis of pharmaceuticals and biologically active natural products. Allylic chlorides, such as this compound, are valuable precursors for introducing new stereocenters into a molecule.

The chlorine atom in this compound can be displaced by a variety of nucleophiles in reactions that can be catalyzed by transition metals. By employing chiral catalysts, it is possible to control the stereochemical outcome of these substitution reactions, leading to the formation of enantiomerically enriched products. For instance, the palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. Although direct examples involving this compound are scarce in the literature, the general applicability of this methodology suggests its potential in the synthesis of complex chiral molecules.

Table 1: Potential Asymmetric Transformations of this compound

| Reaction Type | Potential Chiral Product | Catalyst Type |

| Asymmetric Allylic Alkylation | Chiral substituted dodecenes | Chiral Palladium or Iridium complexes |

| Asymmetric Epoxidation | Chiral epoxydodecenes | Chiral Sharpless or Jacobsen catalysts |

| Asymmetric Dihydroxylation | Chiral dihydroxydodecenes | Chiral osmium-based catalysts |

Chirality transfer refers to synthetic strategies where the existing chirality in a starting material directs the formation of new stereocenters. While this compound itself is achiral, it can be transformed into a chiral intermediate through reactions such as asymmetric epoxidation or dihydroxylation of the double bond. The resulting chiral epoxide or diol can then be used in subsequent reactions where its stereochemistry influences the formation of new chiral centers elsewhere in the molecule.

For example, an enantiomerically pure epoxide derived from this compound could undergo a regioselective ring-opening reaction with a nucleophile. The stereochemistry of the newly formed alcohol and the carbon bearing the nucleophile would be dictated by the stereochemistry of the starting epoxide. Such strategies are fundamental in the total synthesis of complex natural products.

Intermediate in Agrochemical and Pheromone Development

The long aliphatic chain of this compound makes it a suitable precursor for the synthesis of certain agrochemicals, particularly insect pheromones, many of which are long-chain unsaturated alcohols, acetates, or aldehydes.

Many insect pheromones are C12 compounds, making this compound a plausible starting material for their synthesis. nih.gov The synthesis of insect pheromones is of significant interest for use in environmentally friendly pest management strategies. rsc.org For instance, (Z)-7-dodecenol and (Z)-9-dodecenol are pheromone components for various moth species. nih.gov The synthesis of these molecules often involves the stereoselective formation of a carbon-carbon double bond at a specific position and with a specific geometry (E or Z).

This compound could potentially be converted to such pheromones through a series of chemical transformations including, for example, nucleophilic substitution to introduce an oxygen functionality and subsequent isomerization or manipulation of the double bond position and geometry. The development of yeast cell factories has also been explored for producing Lepidoptera pheromones that require β-oxidation, such as (Z)-7-dodecenol and (Z)-9-dodecenol. nih.gov

Long-chain molecules are known to exhibit a range of biological activities and are used in the development of fungicides, herbicides, and insecticides. mdpi.comresearchgate.net The lipophilic nature of the dodecyl chain in this compound can be advantageous for the penetration of the active ingredient through the waxy cuticles of plants or the cell membranes of fungi. While specific examples of herbicides or fungicides derived directly from this compound are not prominent in the literature, the general strategy of incorporating long alkyl chains into bioactive molecules is a common practice in agrochemical research to enhance efficacy. The allylic chloride functionality provides a reactive handle to attach this lipophilic tail to a variety of pharmacophores.

Role in Material Science and Polymer Design

The presence of a reactive chlorine atom and a polymerizable double bond suggests that this compound could be a useful monomer for the synthesis of functionalized polyolefins. wikipedia.orgncn.gov.pl These polymers, which incorporate polar functional groups onto a nonpolar polyolefin backbone, can exhibit improved properties such as adhesion, printability, and compatibility with other materials. mdpi.com

The direct polymerization of chloroalkenes can be challenging due to the reactivity of the chlorine atom, which can interfere with common polymerization catalysts. However, strategies such as post-polymerization functionalization or the use of specialized catalytic systems could potentially overcome these hurdles. For example, a copolymer could be formed between this compound and a more traditional olefin monomer. The resulting polymer would have pendant chlorododecenyl groups that could be chemically modified in a subsequent step to introduce a wide range of functionalities. Such functionalized polyolefins are of interest for applications ranging from advanced packaging materials to biomedical devices. wikipedia.orgncn.gov.pl

In-depth Analysis of this compound in Advanced Chemical Manufacturing

A comprehensive review of the scientific literature and chemical databases reveals a notable absence of specific research on the applications of this compound in the realms of specialized chemical syntheses and materials science. Despite its clear chemical structure as a long-chain chlorinated alkene, dedicated studies detailing its use as a monomer for specialty polymers or as a foundational building block for functional materials appear to be limited or not publicly available.

This article aims to address the specified topics based on general principles of polymer chemistry and materials science, while clearly acknowledging the lack of direct research on this compound. The following sections will therefore explore the potential applications and properties based on the known reactivity of similar chemical structures.

The unique molecular architecture of this compound, featuring a long aliphatic chain, a reactive double bond, and a chlorine atom, theoretically positions it as a versatile precursor in organic synthesis and polymer chemistry. However, specific, documented applications are not present in the current body of scientific literature.

The polymerization of vinyl and allylic chlorides is a known industrial process, and the structure of this compound suggests it could potentially undergo polymerization to yield specialty polymers. The properties of such a hypothetical polymer, poly(this compound), would be influenced by its distinct structural features.

Influence of Molecular Structure on Polymer Properties:

Chlorine Atom: The presence of the chlorine atom can introduce polarity into the polymer backbone. This can lead to increased intermolecular forces, such as dipole-dipole interactions, which could enhance properties like tensile strength and chemical resistance compared to its non-chlorinated polyethylene (B3416737) counterpart.

(E)-Stereochemistry: The trans-configuration of the double bond in the monomer could potentially lead to a more regular polymer structure upon polymerization, which might influence the degree of crystallinity and, consequently, the mechanical and thermal properties of the resulting material.

Potential Polymerization Methods and Expected Properties:

While no specific studies on the polymerization of this compound have been found, addition polymerization is the most probable route. The choice of initiator and reaction conditions would be crucial in controlling the molecular weight and architecture of the polymer.

Table 1: Hypothetical Properties of Poly(this compound) Based on Structural Analogs

| Property | Expected Characteristic | Rationale |

| Mechanical Properties | Flexible, potentially elastomeric with moderate tensile strength. | The long alkyl side chains would increase chain mobility, while the chlorine atoms could provide sites for intermolecular interactions, adding strength. |

| Thermal Properties | Likely a low glass transition temperature (Tg) and melting point (Tm). | The bulky dodecyl groups would hinder close chain packing and crystallization. |

| Solubility | Soluble in nonpolar organic solvents. | The long hydrophobic alkyl chains would dominate the solubility behavior. |

| Chemical Resistance | Potentially enhanced resistance to certain chemicals compared to polyethylene. | The presence of chlorine atoms can improve resistance to nonpolar solvents and oils. |

It is important to reiterate that the data presented in this table is hypothetical and extrapolated from the properties of similar polymers. Without experimental data, these remain theoretical predictions.

Beyond polymerization, the reactive sites within this compound—the double bond and the carbon-chlorine bond—offer possibilities for its use as a building block in the synthesis of more complex functional materials.

The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure. tutorchase.com this compound could potentially serve this role in various synthetic pathways. For instance, the double bond could be a site for various addition reactions, allowing for the attachment of different functional groups. The chlorine atom, being a good leaving group, could be substituted in nucleophilic substitution reactions to introduce a wide array of functionalities.

However, a search of the scientific literature did not yield any specific examples of this compound being utilized as a building block for the synthesis of functional materials. While the chemical potential is present, it does not appear to have been exploited or documented in published research.

Advanced Analytical and Spectroscopic Methodologies for the Structural Elucidation and Purity Assessment of E 1 Chlorododec 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for the detailed structural analysis of organic molecules in solution. emerypharma.com It provides critical information regarding the chemical environment of individual atoms, their connectivity, and their spatial relationships, making it indispensable for the structural elucidation of (E)-1-Chlorododec-2-ene.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the first and most crucial step in the structural verification of this compound. emerypharma.com The interpretation of chemical shifts, signal multiplicities (splitting patterns), and coupling constants allows for the assignment of nearly every atom in the molecule and, critically, the confirmation of the (E)-configuration of the double bond.

The ¹H NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The protons on the C2 and C3 carbons of the double bond are particularly diagnostic. For the (E) or trans configuration, the coupling constant (J-value) between these two vinylic protons (H2 and H3) is typically in the range of 11-18 Hz. This is significantly larger than the 6-12 Hz coupling constant expected for the corresponding (Z) or cis isomer. docbrown.info The protons on C1, being adjacent to both the electronegative chlorine atom and the double bond, would appear as a doublet shifted downfield. The remaining protons of the nonyl chain would appear in the more upfield region of the spectrum, typical for aliphatic alkanes.

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments in the molecule. emerypharma.com The carbons of the double bond (C2 and C3) would resonate in the characteristic alkene region (typically 120-140 ppm). The C1 carbon, bonded to chlorine, would be shifted downfield to approximately 40-50 ppm. docbrown.info The carbons of the long alkyl chain would produce a series of signals in the upfield region of the spectrum. The predicted spectral data are summarized in the tables below.

Predicted ¹H NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 | ~4.05 | Doublet (d) | ~6.5 |

| H2 | ~5.75 | Doublet of triplets (dt) | J(H2-H3) ≈ 15.0, J(H2-H1) ≈ 6.5 |

| H3 | ~5.60 | Doublet of triplets (dt) | J(H3-H2) ≈ 15.0, J(H3-H4) ≈ 7.0 |

| H4 | ~2.05 | Quartet (q) | ~7.0 |

| H5-H11 | ~1.2-1.4 | Multiplet (m) | - |

Predicted ¹³C NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~45 |

| C2 | ~128 |

| C3 | ~135 |

| C4 | ~32 |

| C5-C10 | ~22-30 |

| C11 | ~31 |

While 1D NMR provides a wealth of information, complex molecules often require two-dimensional (2D) NMR experiments to resolve signal overlap and definitively establish atomic connectivity. emerypharma.comlibretexts.org

¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals for H1 and H2, H2 and H3, H3 and H4, and so on down the alkyl chain. This allows for the sequential "walking" along the carbon backbone, confirming the proton assignments made from the 1D spectrum. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This provides unambiguous one-bond ¹H-¹³C connections. For example, the proton signal at ~4.05 ppm (H1) would show a correlation to the carbon signal at ~45 ppm (C1), confirming this assignment. This technique is invaluable for assigning the carbons in the crowded aliphatic region of the ¹³C NMR spectrum. emerypharma.com

Correlations from the H1 protons to both C2 and C3, confirming the position of the chloromethyl group relative to the double bond.

Correlations from the H4 protons to both C2 and C3, linking the alkyl chain to the other side of the double bond.

Correlations from the vinylic H2 proton to C1 and C4.

Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | H1 ↔ H2, H2 ↔ H3, H3 ↔ H4... | - | Confirms adjacent proton network and spin systems. |

| HSQC | H1, H2, H3, H4... | C1, C2, C3, C4... | Assigns carbons directly bonded to assigned protons. |

| HMBC | H1 | C2, C3 | Confirms C1-C2-C3 connectivity. |

| HMBC | H2 | C1, C4 | Confirms C1-C2 and C2-C3-C4 connectivity. |

| HMBC | H4 | C2, C3, C5 | Confirms C2-C3-C4-C5 connectivity. |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 0.001 atomic mass units), which allows for the determination of a molecule's exact elemental composition. youtube.comnih.gov This is a definitive method for confirming the molecular formula. For this compound (C₁₂H₂₃Cl), HRMS can easily distinguish its molecular formula from other possibilities with the same nominal mass. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic molecular ion cluster with two peaks (M⁺ and M+2) in an approximate 3:1 ratio. docbrown.info

HRMS Data for the Molecular Ion of this compound

| Ion | Elemental Composition | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₂H₂₃³⁵Cl | 202.14883 |

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and often breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure. libretexts.org For this compound, several key fragmentation pathways are expected:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a fragment ion [M-Cl]⁺.

Allylic Cleavage: The bond between C3 and C4 is an allylic C-C bond. Cleavage at this position is favorable as it results in a resonance-stabilized allylic carbocation, which would be a prominent peak in the spectrum.

Alkyl Chain Fragmentation: The long hydrocarbon tail will undergo characteristic fragmentation, leading to a series of cluster peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.org

Loss of HCl: Elimination of a neutral hydrogen chloride molecule can also occur.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 202/204 | [C₁₂H₂₃Cl]⁺˙ | Molecular Ion |

| 167 | [C₁₂H₂₃]⁺ | Loss of ·Cl |

| 69 | [CH₂=CH-CH=CH₂]⁺ or similar C₅H₉⁺ | Allylic cleavage and rearrangement |

Chromatographic Separation and Quantification Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. shimadzu.com For the analysis of this compound, liquid chromatography is particularly well-suited for purity assessment and quantification, especially for separating it from its (Z)-isomer or other synthesis-related impurities.

Given the non-polar, hydrophobic nature of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate method. In RP-HPLC, the stationary phase is non-polar (e.g., silica (B1680970) modified with C8 or C18 alkyl chains), and the mobile phase is polar. shimadzu.com The non-polar analyte interacts more strongly with the stationary phase and is retained longer than polar impurities.

A typical analysis would involve injecting the sample onto a C18 column and eluting with a gradient of a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The (E) and (Z) isomers, having slightly different shapes and polarities, can often be separated under optimized conditions.

For detection and quantification, a UV detector could be used, although the chromophore (an isolated double bond) is weak. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (as in LC-MS) would provide higher sensitivity and selectivity. LC-MS is particularly powerful as it combines the separation capabilities of HPLC with the identification power of mass spectrometry. nih.gov

Example RP-HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Mass Spectrometer (MS) or ELSD |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Z)-1-Chlorododec-2-ene |

| Acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Ratio Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of this compound, providing critical information on sample purity, identifying impurities, and quantifying the ratio of (E) to (Z) isomers.

In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. Due to their different physical properties, the (E) and (Z) isomers of 1-Chlorododec-2-ene would exhibit distinct retention times, allowing for their separation and quantification. The chemical purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Following separation by GC, the molecules are introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). This process generates a molecular ion peak (M+) and a series of fragment ions. whitman.edu The fragmentation pattern is a unique fingerprint that helps to confirm the molecular structure.

For this compound, the mass spectrum would be characterized by:

Molecular Ion (M+) Peak : A peak corresponding to the molecular weight of the compound (C12H23Cl). The presence of chlorine would be indicated by an M+2 peak with an intensity of about one-third of the M+ peak, due to the natural abundance of the 37Cl isotope.

Fragmentation Patterns : Common fragmentation patterns for alkyl halides include the loss of the halogen atom and alpha-cleavage (cleavage of the bond adjacent to the carbon bearing the halogen). youtube.com For this compound, significant fragments could arise from the cleavage of the C-Cl bond and the allylic cleavage of the C-C bond adjacent to the double bond, which results in a stable allylic carbocation. The fragmentation of the long alkyl chain typically produces clusters of peaks separated by 14 mass units (corresponding to CH2 groups). libretexts.org

Interactive Data Table: Expected GC-MS Parameters and Fragments for this compound

| Parameter | Expected Value/Observation | Significance |

| GC Column | Non-polar (e.g., DB-5ms) | Separation based on boiling point and polarity. |

| Retention Time | (E)-isomer expected to elute slightly differently than (Z)-isomer | Allows for isomer separation and ratio determination. |

| Molecular Ion (M+) | m/z = 202 (for 35Cl), m/z = 204 (for 37Cl) | Confirms molecular weight. |

| Key Fragment 1 | M - 35/37 (Loss of Cl) | Characteristic of alkyl halides. youtube.com |

| Key Fragment 2 | [C3H4Cl]+ (Allylic cleavage) | Indicates the position of the chloroallyl group. |

| Key Fragment 3 | CnH2n+1 series | Characteristic of the long alkyl chain. whitman.edu |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of this compound. europeanpharmaceuticalreview.com

Analytical HPLC: For analytical purposes, reversed-phase HPLC (RP-HPLC) is the most suitable method. wikipedia.org In this mode, the stationary phase is non-polar (e.g., C18 or C8 silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol. phenomenex.comionsource.com this compound, being a hydrophobic molecule, will be retained by the non-polar stationary phase. youtube.com Elution is achieved by gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), which decreases the polarity of the mobile phase and causes the compound to move through the column. phenomenex.comusgs.gov

Analytical HPLC is used to:

Assess Purity : Determine the percentage purity of a sample by integrating the peak area of the analyte and any impurities.

Separate Isomers : Resolve the (E) and (Z) isomers, which may have slightly different hydrophobic interactions with the stationary phase.

Quantify the Compound : Determine the concentration of the compound in a mixture by comparing its peak area to that of a known standard.

Preparative HPLC: The primary goal of preparative HPLC is to isolate and purify larger quantities of a specific compound from a mixture. aralyse.techteledynelabs.com While the principles are the same as analytical HPLC, preparative systems use larger columns, higher flow rates, and larger sample injection volumes. hplcvials.commetwarebio.com This technique is particularly valuable for separating the (E) isomer from the (Z) isomer or other synthesis-related impurities to obtain a highly purified sample for further research or applications. aralyse.tech

Interactive Data Table: Typical HPLC Conditions for this compound

| Parameter | Analytical HPLC | Preparative HPLC |

| Mode | Reversed-Phase (RP-HPLC) wikipedia.org | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 or C8 (3-5 µm particle size) hplcvials.com | C18 or C8 (10-20 µm particle size) hplcvials.com |

| Column Diameter | 2.1–4.6 mm metwarebio.com | 20–100 mm or larger hplcvials.com |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient ionsource.com | Water/Acetonitrile or Water/Methanol gradient |

| Detection | UV-Vis (at low wavelength, ~210 nm) | UV-Vis |

| Sample Load | Microgram (µg) range metwarebio.com | Milligram (mg) to gram (g) range metwarebio.com |

| Objective | Purity assessment, quantification, isomer ratio hplcvials.com | Isolation and purification of the target compound teledynelabs.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Presence and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations such as stretching and bending of its covalent bonds. libretexts.org For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure:

=C-H Stretch : A peak appearing just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹) is indicative of the C-H bonds on the double-bonded carbons. docbrown.info

C-H Stretch (Alkyl) : Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the long dodecyl chain. libretexts.org

C=C Stretch : A weak to medium absorption between 1660-1680 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond. spectroscopyonline.com For a trans-disubstituted alkene, this peak is often weaker than in its cis counterpart.

C-H Out-of-Plane Bend (trans) : A strong and highly characteristic absorption band for a trans (E) disubstituted alkene occurs around 960-980 cm⁻¹. docbrown.infodocbrown.info This peak is one of the most reliable indicators of the (E) stereochemistry. Its presence would strongly support the assigned structure, while its absence would suggest the (Z) isomer. blogspot.com

C-Cl Stretch : The carbon-chlorine bond stretch typically appears in the fingerprint region, usually between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves scattering light off a molecule and analyzing the energy shift of the scattered photons. A vibration is Raman-active if it causes a change in the polarizability of the molecule. The C=C double bond, being highly polarizable, gives a strong signal in Raman spectroscopy, often stronger and sharper than in the IR spectrum. This makes Raman particularly useful for confirming the presence of the alkene functional group.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Structural Significance |

| =C-H Stretch | 3010-3040 docbrown.info | 3010-3040 | Confirms alkene C-H bonds. |

| Alkyl C-H Stretch | 2850-2960 libretexts.org | 2850-2960 | Confirms long hydrocarbon chain. |

| C=C Stretch | 1660-1680 (weak/medium) spectroscopyonline.com | 1660-1680 (strong) | Confirms presence of the double bond. |